3-(Dimethyl-1,3-oxazol-2-yl)propanoic acid
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Overview
Description
3-(Dimethyl-1,3-oxazol-2-yl)propanoic acid is a chemical compound with the molecular formula C8H11NO3. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a 1,3-oxazole ring substituted with a dimethyl group and a propanoic acid moiety, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives have been reported to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Oxazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl-1,3-oxazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-2-methylpropan-1-ol with diethyl oxalate to form the oxazole ring, followed by subsequent functionalization to introduce the propanoic acid group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethyl-1,3-oxazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The dimethyl groups and the propanoic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities .
Scientific Research Applications
3-(Dimethyl-1,3-oxazol-2-yl)propanoic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Dimethyl-1,3-oxazol-2-yl)propanoic acid include other oxazole derivatives such as:
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.
Aleglitazar: An antidiabetic agent with an oxazole moiety.
Ditazole: A platelet aggregation inhibitor containing an oxazole ring.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(4,5-dimethyl-1,3-oxazol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5-6(2)12-7(9-5)3-4-8(10)11/h3-4H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXLBXUVCNXYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77876-64-3 |
Source
|
Record name | 3-(dimethyl-1,3-oxazol-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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